
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a fluorophenyl group, and a propenamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can be achieved through a multi-step process involving the following key steps:
Preparation of 3-Chloro-4-methoxyphenylacetic acid: This can be synthesized by the chlorination of 4-methoxyphenylacetic acid using thionyl chloride or phosphorus trichloride.
Formation of 3-Chloro-4-methoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.
Reduction: Formation of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)propanamide.
Substitution: Formation of N-(2-(3-substituted-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide.
Scientific Research Applications
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(4-fluorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-chlorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of chloro, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
853355-86-9 |
|---|---|
Molecular Formula |
C18H17ClFNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(E)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17ClFNO2/c1-23-17-7-5-14(12-16(17)19)9-10-21-18(22)8-6-13-3-2-4-15(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b8-6+ |
InChI Key |
LAIABSJHRBGPLO-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
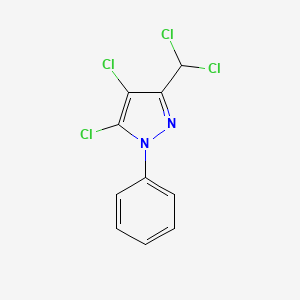
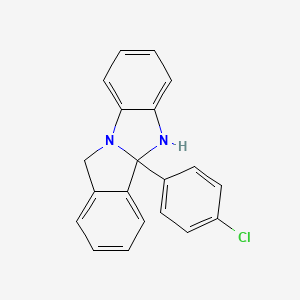
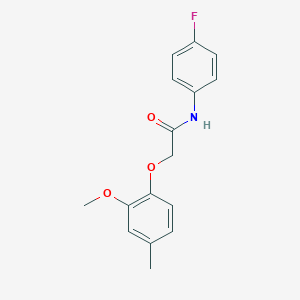

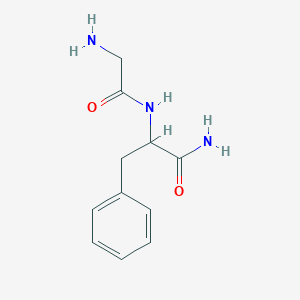
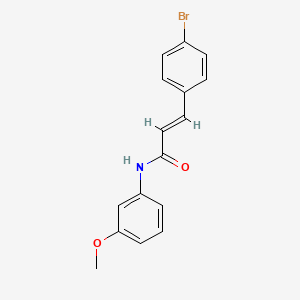
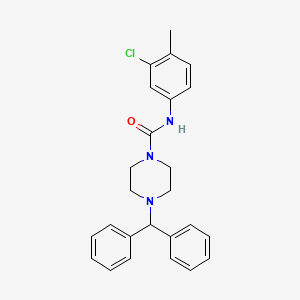
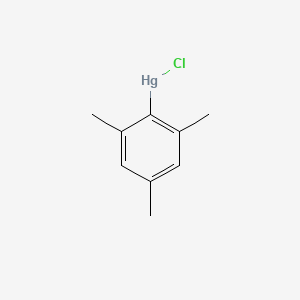
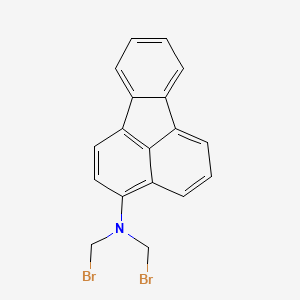
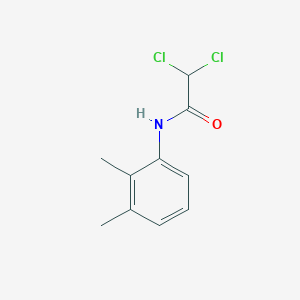
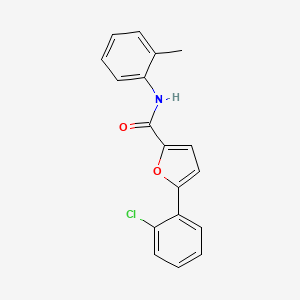
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
